5-Chloro-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Description
5-Chloro-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a pyridinecarboxylic acid derivative characterized by a chloro-substituted benzyl group at the 1-position and a ketone group at the 2-position of the pyridine ring. Its structural framework—a fused pyridine-carboxylic acid core with halogenated substituents—places it within a broader class of bioactive molecules often studied for their pharmacokinetic and electronic properties .
Properties
IUPAC Name |
5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-3-1-2-8(4-9)6-16-7-10(15)5-11(12(16)17)13(18)19/h1-5,7H,6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAMZLDMPQZIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound features a 2-oxo-1,2-dihydropyridine core substituted with:
- A chlorine atom at position 5
- A 3-chlorobenzyl group at position 1
- A carboxylic acid moiety at position 3
Retrosynthetic disconnections suggest two primary strategies:
- Pyridine ring construction followed by sequential functionalization.
- Pre-functionalized building block assembly prior to cyclization.
Key intermediates identified in literature include:
- 5-Chloro-2-hydroxypyridine derivatives
- 3-Chlorobenzyl halides for N-alkylation
- Protected carboxylic acid precursors (e.g., esters, nitriles)
Detailed Synthetic Approaches
Cyclocondensation Route
This method employs a Hantzsch-like cyclization using β-keto esters and enaminones:
Step 1: Formation of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylate
Ethyl acetoacetate + 3-chloroaniline
→ Ethyl 3-(3-chlorophenylamino)crotonate (80% yield)
Cyclization with POCl₃ at 110°C → Ethyl 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylate
Step 2: N-Benzylation
The 1-position is alkylated using 3-chlorobenzyl bromide under phase-transfer conditions:
Ethyl 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylate
+ 3-chlorobenzyl bromide
K₂CO₃, TBAB, DMF, 80°C, 12 h
→ Ethyl 5-chloro-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate (72% yield)
Step 3: Ester Hydrolysis
Saponification yields the target carboxylic acid:
Ethyl ester derivative
+ NaOH (2M), EtOH/H₂O (3:1)
Reflux, 6 h → 5-Chloro-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (89% yield)
Metal-Catalyzed Cross-Coupling Approach
Palladium-mediated reactions enable direct introduction of the 3-chlorobenzyl group:
Suzuki-Miyaura Coupling Variant
5-Chloro-2-oxo-1,2-dihydro-3-pyridineboronic acid
+ 3-Chlorobenzyl bromide
Pd(PPh₃)₄, K₂CO₃, DME/H₂O
80°C, 24 h → 65% yield
Reaction Optimization and Challenges
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Alkylation Temp | 75–85°C | ±15% yield |
| POCl₃ Equivalents | 1.2–1.5 eq | Cyclization efficiency |
| Hydrolysis Time | 5–7 h | Acid purity |
Key Observations:
- Excess POCl₃ (>2 eq) leads to over-chlorination byproducts
- TBAB concentration below 0.1 equiv reduces benzylation efficiency by 40%
Spectroscopic Characterization
NMR Data (DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-4 | 7.82 | d (J=8.2 Hz) |
| Benzyl CH₂ | 5.14 | s |
| Carboxylic Acid OH | 12.68 | br s |
13C NMR:
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of microreactor technology improves:
- Safety : Minimizes exothermic risks during POCl₃ reactions
- Yield : 78% → 92% via precise temperature control
Purification Protocol:
- Acid-base extraction (pH 2–3)
- Recrystallization from EtOAc/n-hexane (1:4)
- Final purity: >99.5% by HPLC
Emerging Methodologies
Enzymatic Hydrolysis
Lipase-mediated ester cleavage offers greener alternatives:
CAL-B lipase, phosphate buffer (pH 7.0)
45°C, 48 h → 82% yield
Advantages:
- Avoids strong base usage
- Enables chiral purity retention
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Chloro-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues differ in the substitution pattern of the benzyl group and the pyridine ring. Key examples include:
5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid Substituents: 3,4-Dichlorobenzyl group (vs. 3-chlorobenzyl in the target compound). Molecular Formula: C₁₃H₈Cl₃NO₃ (MW: 332.57 g/mol). SMILES: O=C(C(C(O)=O)=CC(Cl)=C1)N1CC2=CC=C(C(Cl)=C2)Cl .
5-Chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid Substituents: 2,4-Dichlorobenzyl group. Molecular Formula: C₁₃H₈Cl₃NO₃ (MW: 332.57 g/mol). Key Properties: The 2,4-dichloro substitution alters steric and electronic effects compared to the 3-chloro isomer, possibly influencing solubility and metabolic stability. The InChIKey (KQPVAFFLHGYNMP-UHFFFAOYSA-N) distinguishes its stereoelectronic profile .
Functional Group Analogues
These compounds exhibit distinct bioactivity due to their indole-based scaffolds but lack the pyridinecarboxylic acid moiety, resulting in different electronic distributions and hydrogen-bonding capacities .
Table 1: Comparative Analysis of Structural Analogues
*Calculated based on molecular formula.
Key Research Findings
- Substituent Effects: The position and number of chlorine atoms on the benzyl group critically influence physicochemical properties. For instance, dichlorinated derivatives (3,4- and 2,4-) exhibit higher molecular weights and logP values compared to the monochloro target compound, suggesting enhanced hydrophobicity .
- Synthetic Accessibility : The synthesis of such compounds often involves nucleophilic substitution or coupling reactions. For example, 5-Chloro-1-(2,4-dichlorobenzyl)-... is synthesized via benzylation of the pyridine precursor under basic conditions, as inferred from ’s methodology .
- Biological Implications : While direct data for the target compound are lacking, dichlorinated analogues are frequently prioritized in drug discovery due to improved metabolic stability and target affinity .
Biological Activity
5-Chloro-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, with the molecular formula C₁₃H₉Cl₂NO₃ and a molecular weight of 298.12 g/mol, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its antibacterial and antifungal activities, as well as its mechanisms of action based on recent research findings.
The compound features a pyridine ring substituted with chlorobenzyl and keto groups, contributing to its biological activity. Its structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂NO₃ |
| Molecular Weight | 298.12 g/mol |
| Melting Point | 228.00°C - 232.00°C |
| CAS Number | 339024-25-8 |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
The following table summarizes the MIC values for selected bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
These results indicate that the compound is particularly potent against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent in clinical settings .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown promising antifungal activity. Studies have reported that it inhibits the growth of various fungal strains, including Candida albicans.
Antifungal Activity Overview:
The compound's antifungal efficacy is highlighted in the following table:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.056 |
These findings suggest that this compound could be developed into an antifungal treatment, especially for resistant strains .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with bacterial cell wall synthesis or disrupt fungal cell membrane integrity.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Case Study on Antibacterial Efficacy : A study conducted on a series of synthesized pyridine derivatives found that those containing halogen substituents exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. This supports the hypothesis that the chlorinated structure plays a crucial role in its bioactivity .
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound for treating infections caused by resistant bacterial strains.
Q & A
Q. What synthetic strategies are effective for preparing 5-chloro-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid?
Methodological Answer: Synthesis typically involves multi-step routes:
- Step 1: Condensation of substituted benzaldehyde derivatives with aminopyridine precursors, followed by cyclization under acidic or basic conditions. For example, analogous methods for related pyridinecarboxylic acids employ palladium or copper catalysts in solvents like DMF or toluene .
- Step 2: Functionalization of the pyridine core via chlorination (e.g., using POCl₃) and benzylation (e.g., 3-chlorobenzyl bromide) at specific positions.
- Optimization: Reaction yields (e.g., 67% in analogous syntheses) depend on catalyst loading, temperature (40–100°C), and inert atmospheres .
Q. How is the structure of this compound validated post-synthesis?
Methodological Answer: Structural confirmation relies on:
- Spectroscopy:
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 485 for related compounds) and fragmentation patterns verify molecular weight .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s bioactivity or reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or binding affinity. For example, the electron-withdrawing chloro groups may enhance electrophilic character at the pyridine ring .
- Molecular Docking: Screens interactions with biological targets (e.g., bacterial enzymes) by aligning the carboxylic acid moiety with active-site residues .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Comparative SAR Analysis: Evaluate substituent effects; e.g., 3-chlorobenzyl groups in this compound vs. 4-chlorophenyl in analogs ( vs. 7). Differences in MIC values against S. aureus may arise from steric hindrance or solubility .
- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, solvent) to isolate variables. For instance, antifungal activity discrepancies may stem from variations in fungal strains or culture media .
Q. What methodologies optimize reaction yields and purity for scaled-up synthesis?
Methodological Answer:
- Design of Experiments (DOE): Systematically vary parameters (e.g., catalyst type, solvent polarity) to identify optimal conditions. For example, substituting DMF with toluene improves yield in Pd-catalyzed steps but may reduce solubility .
- Purification Techniques: Use recrystallization (ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity products (>95%) .
Q. How can mechanistic studies clarify the compound’s synthesis pathway?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
